2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone
Overview
Description
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone is a chemical compound with the molecular formula C8H5F3O2 . It has a molecular weight of 190.119 .
Molecular Structure Analysis
The molecular structure of this compound consists of eight carbon atoms, five hydrogen atoms, three fluorine atoms, and two oxygen atoms . The exact mass is 190.024170 .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 and a boiling point of 261.9±35.0 °C at 760 mmHg . The flash point is 112.2±25.9 °C . The compound has a LogP value of 1.91, indicating its lipophilicity .Scientific Research Applications
Hyperbranched Polymers Synthesis
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone has been utilized in the synthesis of hyperbranched polymers with varying degrees of branching. These polymers were synthesized using self-polycondensation, showcasing the compound's versatility in polymer science (Segawa, Higashihara, & Ueda, 2010).
Detection of Al3+ Ions
This compound has been integral in creating a β-diketone sensor for detecting Al3+ ions. The synthesized Eu3+ ion-based lanthanide complex showed high selectivity and sensitivity for Al3+ ions, observable even by the naked eye under specific conditions (Yu et al., 2017).
Chemoenzymatic Synthesis in Pharmaceuticals
The compound has played a role in the chemoenzymatic synthesis of various pharmaceuticals. Its transformation through bioreduction using stereocomplementary alcohol dehydrogenases illustrates its potential in creating enantiomerically pure pharmaceutical compounds (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Fluorescent Probes Development
Research has shown the potential of this compound in developing fluorescent probes. Its properties have been exploited to create sensitive and selective probes for detecting specific compounds in biological systems (Fang et al., 2019).
Photolysis in Photoaffinity Probes
This compound has been studied in the context of photolysis, especially regarding its use in photoaffinity probes. This research provides insights into the chemical behavior of the compound under specific conditions, impacting its applications in biological research (Platz et al., 1991).
Optical Properties in Fluorophores
The compound's role in developing powerful fluorophores has been explored. Its effect on the solvatochromic properties of certain chemicals underscores its importance in the study of optical properties and photophysics (Khan, Asiri, & Aqlan, 2016).
Polyether Synthesis
It has been used in synthesizing multicyclic poly(benzonitrile ether)s, showcasing its role in the creation of advanced materials with potential applications in various fields (Kricheldorf et al., 2005).
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNQIRKICGIWKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466108 | |
Record name | 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823-63-8 | |
Record name | 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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